molecular formula C25H27FN2O3S2 B12142543 4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12142543
M. Wt: 486.6 g/mol
InChI Key: XEVUWLFPMZQGSY-XLNRJJMWSA-N
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Description

This compound belongs to the rhodanine-3-acetamide class, characterized by a 1,3-thiazolidin-4-one core modified with a 4-octyloxybenzylidene substituent at the 5-position (Z-configuration) and a 4-fluorobenzamide group at the 3-position. The fluorine atom at the para position of the benzamide moiety introduces electron-withdrawing effects, which may modulate electronic properties and binding affinity to target proteins .

Properties

Molecular Formula

C25H27FN2O3S2

Molecular Weight

486.6 g/mol

IUPAC Name

4-fluoro-N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C25H27FN2O3S2/c1-2-3-4-5-6-7-16-31-21-14-8-18(9-15-21)17-22-24(30)28(25(32)33-22)27-23(29)19-10-12-20(26)13-11-19/h8-15,17H,2-7,16H2,1H3,(H,27,29)/b22-17-

InChI Key

XEVUWLFPMZQGSY-XLNRJJMWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Attachment of the Octyloxybenzylidene Moiety: This step involves the condensation of an octyloxybenzaldehyde with the thiazolidinone intermediate in the presence of a base like sodium hydroxide.

    Formation of the Final Product: The final step involves the coupling of the fluorinated thiazolidinone intermediate with a suitable benzamide derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of automated synthesizers can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Material Science: Its ability to form stable complexes makes it useful in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. Its fluorine atom and thiazolidinone ring play crucial roles in binding to target proteins and exerting its biological effects.

Comparison with Similar Compounds

Structural Modifications in the Benzamide/Amide Group

  • N-{(5Z)-5-[4-(Octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide (BH46651): This analog replaces the 4-fluorobenzamide with a benzenesulfonamide group.
  • 2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide :
    Substitution of fluorine with chlorine alters the electronic profile; chlorine’s larger atomic radius and lower electronegativity may reduce dipole interactions but increase steric effects. The shorter propoxy chain (vs. octyloxy) decreases lipophilicity, likely reducing cellular uptake .

Variations in the Benzylidene Substituent

  • 4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d): The 4-hydroxy-3-methoxybenzylidene group introduces hydrogen-bonding and polar interactions, contrasting with the nonpolar octyloxy chain. The carboxylic acid moiety in 3d enhances aqueous solubility but may limit blood-brain barrier penetration compared to the target compound’s amide .
  • However, the acetic acid linker reduces lipophilicity relative to the target’s benzamide .

Functional Group Impact on Physicochemical Properties

Compound Substituent (R) Melting Point (°C) Log P (Predicted) Key Functional Groups
Target Compound 4-Fluorobenzamide N/A ~4.2* Fluorine, octyloxy, thioxo
BH46651 Benzenesulfonamide N/A ~3.8 Sulfonamide, octyloxy
3d 4-Hydroxy-3-methoxybenzylidene 217–219 ~2.5 Hydroxyl, methoxy, carboxylic acid
Compound 7 Butylpyrazine 213–215 ~3.0 Pyrazine, butyl

*Predicted using ChemDraw.

Biological Activity

4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a synthetic compound belonging to the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core with a fluorobenzamide substituent and an octyloxybenzylidene moiety. Its molecular formula is C24H26FN2O2SC_{24}H_{26}FN_2O_2S with a molecular weight of 426.54 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's biological activity by influencing its electronic properties and lipophilicity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, such as tyrosinase, which is critical in melanin biosynthesis.
  • Antimicrobial Activity : Thiazolidinones are known for their antimicrobial properties, which may be mediated through disruption of bacterial cell wall synthesis or interference with metabolic processes.
  • Anticancer Effects : Research indicates that thiazolidinones can induce apoptosis in cancer cells, potentially through modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

In vitro studies have demonstrated that compounds within the thiazolidinone class exhibit significant antimicrobial activity against a range of pathogens. For example, a study reported that derivatives of thiazolidinones showed IC50 values lower than 50 µg/mL against various bacterial strains.

Anticancer Activity

Research has indicated that 4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibits cytotoxic effects on several cancer cell lines. A comparative analysis of different thiazolidinone derivatives revealed that this compound induced apoptosis in MCF-7 (breast cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 10 to 30 µM.

Cell Line IC50 (µM) Mechanism
MCF-720Apoptosis induction
HeLa15Cell cycle arrest
A54925Inhibition of proliferation

Case Studies

  • Tyrosinase Inhibition : A study focused on the inhibitory effects of related compounds on tyrosinase activity. The results indicated that derivatives similar to 4-fluoro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide exhibited competitive inhibition with low micromolar IC50 values, suggesting potential for use in treating hyperpigmentation disorders .
  • Anticancer Research : In a comparative study assessing the anticancer properties of various thiazolidinones, this compound was shown to significantly reduce cell viability in multiple cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .

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